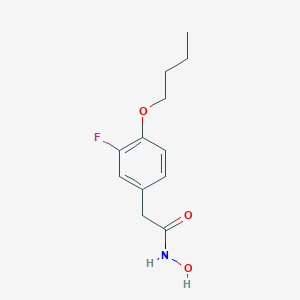
二烯丙基锡二溴化物
描述
Diallyltin dibromide, also known as DATB, is an organotin compound used in a variety of industrial and scientific applications. It is a colorless, odorless, and water-soluble liquid with a molecular weight of 544.1 g/mol. DATB is a highly reactive compound and is used in a range of applications, including as a catalyst for organic synthesis, as a reagent for the analysis of organometallic compounds, and as a reagent for the synthesis of organometallic compounds.
科学研究应用
藻类控制
二烯丙基锡二溴化物已被用于控制有害藻华(HABs),特别是鱼腥藻和铜绿微囊藻 . 与其他常用的除藻剂(如硫酸铜(CuSO4)和高锰酸钾(KMnO4))相比,它更有效 .
金属溴化物和溴氧化物的合成
二烯丙基锡二溴化物可以与 d 区和 f 区过渡金属氧化物反应,形成金属溴化物或溴氧化物. 该过程由二氧化碳的消除驱动,为制备许多已知的过渡金属、镧系元素和锕系元素的溴化物衍生物提供了一种方便的方法,也为合成新的材料提供了途径.
同系烯丙基化反应
二烯丙基锡二溴化物在同系烯丙基化反应中起着重要作用,在超声波照射和无溶剂条件下,各种羰基化合物被转化为相应的同系烯丙基醇. 二烯丙基锡 (IV) 二溴化物被认为是该过程中的活性物质.
羰基类固醇衍生物的转化
二烯丙基锡二溴化物促进羰基类固醇衍生物通过催化烯烃化转化为 1,1-二溴烯烃. 由此产生的二溴化物可用于合成各种功能化的类固醇,方法是将二溴亚甲基片段转化为羧基、酰胺和膦酸酯基团.
缩聚物的合成
作用机制
Target of Action
Diallyltin dibromide primarily targets α-keto aldehydes and glyoxylates . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
Diallyltin dibromide interacts with its targets through a process known as allylation . In this reaction, diallyltin dibromide adds an allyl group to the α-keto aldehydes and glyoxylates . This interaction results in the formation of α-keto and α-ester homoallylic alcohols .
Biochemical Pathways
The allylation of α-keto aldehydes and glyoxylates by diallyltin dibromide affects the metabolic pathways of these compounds . The resulting α-keto and α-ester homoallylic alcohols can participate in further biochemical reactions, leading to various downstream effects.
Result of Action
The allylation of α-keto aldehydes and glyoxylates by diallyltin dibromide results in the formation of α-keto and α-ester homoallylic alcohols . These products can participate in further biochemical reactions, leading to various molecular and cellular effects.
Action Environment
The action of diallyltin dibromide can be influenced by various environmental factors. For instance, the allylation reactions of α-keto aldehydes and glyoxylates by diallyltin dibromide have been carried out in water , suggesting that the reaction environment can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Diallyltin dibromide plays a significant role in biochemical reactions, particularly in the allylation of hydrates of α-keto aldehydes and glyoxylates. This compound interacts with various enzymes and proteins, facilitating the formation of homoallylic alcohols in aqueous media . The nature of these interactions involves the formation of organotin intermediates, which are crucial for the allylation process. Diallyltin dibromide’s ability to form stable complexes with biomolecules makes it a valuable reagent in organic synthesis and biochemical research.
Cellular Effects
Diallyltin dibromide has been shown to influence various cellular processes. It exhibits cytotoxic effects on certain cancer cell lines, including MCF-7 and MDA-MB-231 human breast cancer cells . The compound’s impact on cell function includes alterations in cell signaling pathways, gene expression, and cellular metabolism. Diallyltin dibromide’s interaction with cellular components can lead to the inhibition of cell growth and induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapies.
Molecular Mechanism
The molecular mechanism of diallyltin dibromide involves its interaction with biomolecules at the molecular level. The compound forms complexes with enzymes and proteins, leading to enzyme inhibition or activation . Diallyltin dibromide’s binding interactions with biomolecules can result in changes in gene expression and modulation of cellular pathways. The formation of organotin intermediates is a key aspect of its mechanism of action, facilitating various biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diallyltin dibromide can change over time. The compound’s stability and degradation are important factors to consider in experimental studies . Diallyltin dibromide has been observed to maintain its activity over short periods, but long-term effects on cellular function may vary. In vitro and in vivo studies have shown that the compound can exhibit sustained cytotoxic effects on cancer cells, although its stability may decrease over extended periods.
Dosage Effects in Animal Models
The effects of diallyltin dibromide vary with different dosages in animal models. Studies have shown that low doses of the compound can inhibit cancer cell growth without causing significant toxicity to healthy cells . Higher doses may lead to adverse effects, including toxicity and damage to healthy tissues. The threshold effects observed in these studies highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing side effects.
Metabolic Pathways
Diallyltin dibromide is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . The compound’s role in allylation reactions is particularly notable, as it contributes to the formation of homoallylic alcohols and other metabolites. Diallyltin dibromide’s impact on metabolic flux and metabolite levels can influence cellular processes and overall metabolic activity.
Transport and Distribution
Within cells and tissues, diallyltin dibromide is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components. Diallyltin dibromide’s ability to form stable complexes with biomolecules aids in its transport and distribution, ensuring its availability for biochemical reactions.
Subcellular Localization
Diallyltin dibromide’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization within the cell, influencing its interactions with biomolecules and participation in biochemical reactions. Understanding the subcellular localization of diallyltin dibromide is crucial for elucidating its role in cellular processes.
属性
IUPAC Name |
dibromo-bis(prop-2-enyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H5.2BrH.Sn/c2*1-3-2;;;/h2*3H,1-2H2;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKVXRKJVMGRRR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Sn](CC=C)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169672 | |
| Record name | Stannane, diallyldibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17381-88-3 | |
| Record name | Dibromodi-2-propen-1-ylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17381-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, diallyldibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017381883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallyltin dibromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221279 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, diallyldibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyltin dibromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W943KQ82XT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Diallyltin dibromide acts as an allylating agent, transferring its allyl group to an electrophilic substrate, such as an aldehyde or a ketone. Research suggests that in aqueous media, diallyltin dibromide can react directly with carbonyl compounds or first form allyltin(II) bromide, which then acts as the reactive species. [] Competitive experiments indicate that allyltin(II) bromide exhibits higher reactivity than diallyltin dibromide in these reactions. []
A: Yes, diallyltin dibromide has demonstrated efficacy in allylating functionalized imines. [] Similar to its reaction with β-ketoaldehydes lacking aromatic side groups, the reaction with (hydroxy)aryl imines results in the formation of the corresponding homoallylic amines. []
A: Yes, achieving asymmetric allylation is possible by employing chiral auxiliaries. Studies have shown that using chiral diamines [] or monosodium (+)-diethyl tartrate [] in conjunction with diallyltin dibromide enables the synthesis of chiral homoallylic alcohols from achiral aldehydes.
ANone: The molecular formula of diallyltin dibromide is C6H10Br2Sn. Its molecular weight is 364.68 g/mol.
A: Infrared (IR), ultraviolet-visible (UV-Vis), and proton nuclear magnetic resonance (1H NMR) spectroscopy are valuable techniques for characterizing diallyltin dibromide and its derivatives. [] These methods provide information about the functional groups, electronic transitions, and proton environments within the molecule. Additionally, elemental analysis techniques like CHNS analysis and tin analysis are crucial for determining the elemental composition of the compound. []
A: Yes, researchers have investigated the thermal behavior of organotin(IV) thiohydrazone complexes derived from diallyltin dibromide using thermoanalytical techniques like thermogravimetry (TG) and differential thermal analysis (DTA). [] These studies provide insights into the decomposition patterns, thermal stability, and thermodynamic parameters associated with the complexes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio](/img/structure/B103309.png)
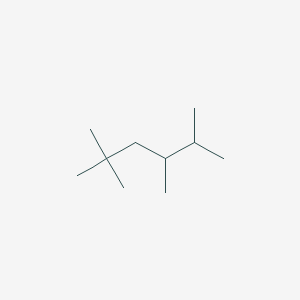
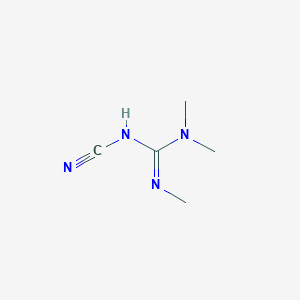
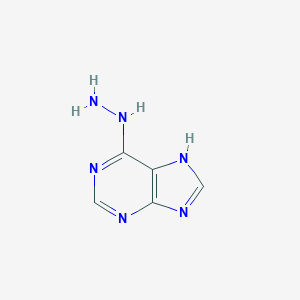

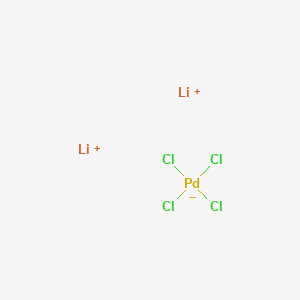

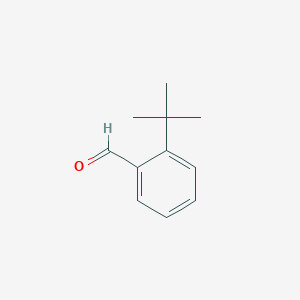
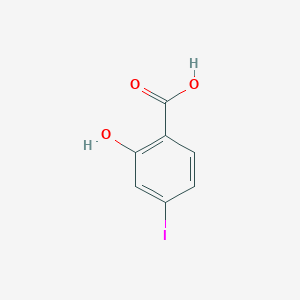
![Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl-](/img/structure/B103324.png)

